
卡博替尼代谢物 M7
描述
1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid is a complex organic compound that features a quinoline moiety, a phenylcarbamoyl group, and a cyclopropanecarboxylic acid structure
科学研究应用
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural characteristics allow for various chemical modifications, making it a versatile component in synthetic chemistry. Researchers are exploring its potential to create new derivatives that may exhibit enhanced properties or functions.
Biology
The biological applications of 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid are significant. It has been studied for its interactions with biological macromolecules, particularly proteins and nucleic acids. These interactions could lead to insights into the mechanisms of action for various biological processes and may pave the way for novel therapeutic strategies.
Medicine
This compound is under investigation for its therapeutic properties, particularly in oncology and inflammation. Preliminary studies suggest that it may possess anti-cancer and anti-inflammatory activities. The compound's ability to inhibit tumor growth and disrupt tumor vasculature has been noted, indicating its potential as a treatment option in cancer therapies.
Case Studies
- Anti-Cancer Activity : Research has demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo models. For instance, studies have shown dose-dependent inhibition of tumor cell proliferation associated with the disruption of tumor blood supply .
- Inflammation Studies : There are ongoing investigations into the anti-inflammatory properties of this compound, with preliminary results indicating potential benefits in reducing inflammation markers in cellular models .
Industry Applications
In industrial settings, 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid is utilized in the development of new materials and chemical processes. Its unique chemical structure can be leveraged to create innovative products with specific functionalities.
Unique Features
The distinct combination of functional groups in 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid contributes to its unique reactivity and biological activity. The cyclopropanecarboxylic acid moiety provides additional sites for modification, enhancing its versatility in both synthetic and medicinal chemistry.
作用机制
Target of Action
Cabozantinib metabolite M7 primarily targets specific receptor tyrosine kinases . These include VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . These targets play a crucial role in tumor angiogenesis and metastasis .
Mode of Action
Cabozantinib metabolite M7 acts by inhibiting these receptor tyrosine kinases . The inhibition of these kinases suppresses metastasis, angiogenesis, and oncogenesis .
Biochemical Pathways
The biochemical pathways affected by Cabozantinib metabolite M7 are primarily those involving the targeted receptor tyrosine kinases . The inhibition of these kinases disrupts the signaling pathways that promote tumor angiogenesis and metastasis .
Pharmacokinetics
Cabozantinib displays a long terminal plasma half-life of approximately 120 hours . It accumulates approximately fivefold by day 15 following daily dosing based on the area under the plasma concentration-time curve (AUC) . Four identified inactive metabolites constitute more than 65% of total cabozantinib-related AUC following a single 140-mg free base equivalent dose .
Result of Action
The molecular and cellular effects of Cabozantinib metabolite M7’s action primarily involve the inhibition of tumor angiogenesis and metastasis . This results in the suppression of tumor growth and spread .
Action Environment
The action, efficacy, and stability of Cabozantinib metabolite M7 can be influenced by various environmental factors. For instance, Cabozantinib AUC was increased by 63–81% or 7–30% in subjects with mild/moderate hepatic or renal impairment, respectively . It was also increased by 34–38% with concomitant cytochrome P450 3A4 inhibitor ketoconazole, and by 57% following a high-fat meal . Conversely, Cabozantinib AUC was decreased by 76–77% with concomitant cytochrome P450 3A4 inducer rifampin .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a series of reactions starting from aniline derivatives and involving cyclization reactions.
Attachment of the Phenylcarbamoyl Group: This step involves the reaction of the quinoline derivative with a phenyl isocyanate to form the phenylcarbamoyl group.
Cyclopropanecarboxylic Acid Formation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions: 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products:
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced forms of the quinoline or phenylcarbamoyl groups.
Substitution: Substituted phenylcarbamoyl derivatives.
相似化合物的比较
- 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxamide
- 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylate
Uniqueness: 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopropanecarboxylic acid moiety provides additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry.
生物活性
1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid, also known as Cabozantinib metabolite M7 (CAS No. 849217-77-2), is a compound derived from Cabozantinib, a tyrosine kinase inhibitor used in cancer treatment. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic roles, and implications in drug formulation.
- Molecular Formula : CHNO
- Molecular Weight : 408.411 g/mol
- Structural Characteristics : The compound features a cyclopropanecarboxylic acid moiety linked to a quinoline derivative, contributing to its biological activity.
1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid is primarily studied as an impurity in Cabozantinib. Although it is not a drug itself, its presence can influence the pharmacokinetics and pharmacodynamics of Cabozantinib:
- Tyrosine Kinase Inhibition : Like Cabozantinib, this compound may exhibit inhibition of various receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis.
- Impact on Drug Purity : The formation of this metabolite during drug synthesis can affect the overall purity and efficacy of Cabozantinib formulations, necessitating rigorous quality control measures.
Pharmacological Studies
Research indicates that the biological activity of 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid may lead to:
- Antitumor Effects : Preliminary studies suggest that compounds with similar structures can exhibit antitumor properties by modulating signaling pathways involved in cancer cell proliferation and survival.
- Analytical Challenges : The presence of this impurity complicates the quantification of Cabozantinib in biological samples, leading to efforts to develop more precise analytical methods for differentiation.
Case Study 1: Impurity Analysis in Cabozantinib Formulations
In a study examining the stability and degradation products of Cabozantinib, researchers found that 1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid formed under specific conditions during storage. This finding highlighted the need for improved storage conditions to minimize impurity formation .
Case Study 2: Metabolite Profiling
A metabolite profiling study conducted on patients receiving Cabozantinib revealed the presence of this compound as a significant metabolite. The study aimed to understand its pharmacokinetic behavior and potential effects on therapeutic outcomes .
Data Table: Comparison of Biological Activities
属性
IUPAC Name |
1-[[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-28-18-11-15-16(12-19(18)29-2)23-10-7-17(15)30-14-5-3-13(4-6-14)24-20(25)22(8-9-22)21(26)27/h3-7,10-12H,8-9H2,1-2H3,(H,24,25)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGYPQKHBCZWKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849217-77-2 | |
Record name | 1-(((4-((6,7-Dimethoxy-4-quinolinyl)oxy)phenyl)amino)carbonyl)cyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(((4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)AMINO)CARBONYL)CYCLOPROPANECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWG9YXZ229 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relative plasma exposure of EXEL-5366 compared to cabozantinib and other major metabolites?
A1: Following a single oral dose of cabozantinib l-malate in healthy male volunteers, EXEL-5366 demonstrated a relative plasma radioactivity exposure of 6% []. This means that the area under the curve (AUC) for EXEL-5366 from time zero to the last quantifiable concentration (AUC0-t) represented 6% of the total AUC0-t for cabozantinib and its major metabolites combined. When measured through LC-MS/MS analysis, the relative plasma exposure for EXEL-5366 was found to be 3.1% [].
Q2: Does EXEL-5366 exhibit inhibitory activity against MET, RET, and VEGFR2/KDR kinases?
A2: Yes, but significantly less than its parent compound, cabozantinib. In vitro studies show that EXEL-5366, alongside other major cabozantinib metabolites, possesses inhibitory potencies ≤1/10th that of cabozantinib against MET, RET, and VEGFR2/KDR kinases []. This suggests that while EXEL-5366 retains some inhibitory activity, it is likely not a major contributor to the overall pharmacological effect of cabozantinib.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。